

Spectroscopic and Biological Characterization of Fervenulin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fervenulin*

Cat. No.: B1672609

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fervenulin, a pyrimido[5,4-e]-as-triazine antibiotic, is a metabolite produced by various bacterial species, including *Streptomyces fervens* and *Burkholderia gladioli*. Structurally related to toxoflavin, **fervenulin** has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data available for **fervenulin**, details on experimental protocols for its characterization, and a summary of its known biological effects.

Spectroscopic Data

The structural elucidation and characterization of **fervenulin** have been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Fervenulin**

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.71	s	H-3
4.15	s	$N^6\text{-CH}_3$
3.65	s	$N^8\text{-CH}_3$

Table 2: ^{13}C NMR Spectroscopic Data for **Fervenulin**

Chemical Shift (δ) ppm	Assignment
159.9	C-5
152.9	C-7
149.3	C-3
136.2	C-8a
35.8	$N^8\text{-CH}_3$
29.5	$N^6\text{-CH}_3$

Table 3: ^{15}N NMR Spectroscopic Data for **Fervenulin**

Chemical Shift (δ) ppm	Assignment
-3.8	N-1
-80.9	N-2
-101.4	N-4
-258.9	N-6
-291.6	N-8

Note: NMR data can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for **Fervenulin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1720	Strong	C=O stretching (C-7)
~1670	Strong	C=O stretching (C-5)
~1580	Medium	C=N stretching
~1450	Medium	CH ₃ bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima for **Fervenulin**

Wavelength (λ_{max}) (nm)	Solvent
~240	Methanol
~395	Methanol

Mass Spectrometry (MS)

Table 6: Mass Spectrometry Data for **Fervenulin**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI+	194.0727	[M+H] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic characterization of **fervenulin**.

NMR Spectroscopy

- Sample Preparation: Dissolve a few milligrams of purified **fervenulin** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The concentration should be optimized for the specific instrument and experiment.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ^1H NMR Acquisition: Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- ^{15}N NMR Acquisition: For ^{15}N NMR, specialized techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are often employed to enhance sensitivity.^[1] These experiments correlate the nitrogen signals with those of neighboring protons.^[1]
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS).

Infrared (IR) Spectroscopy

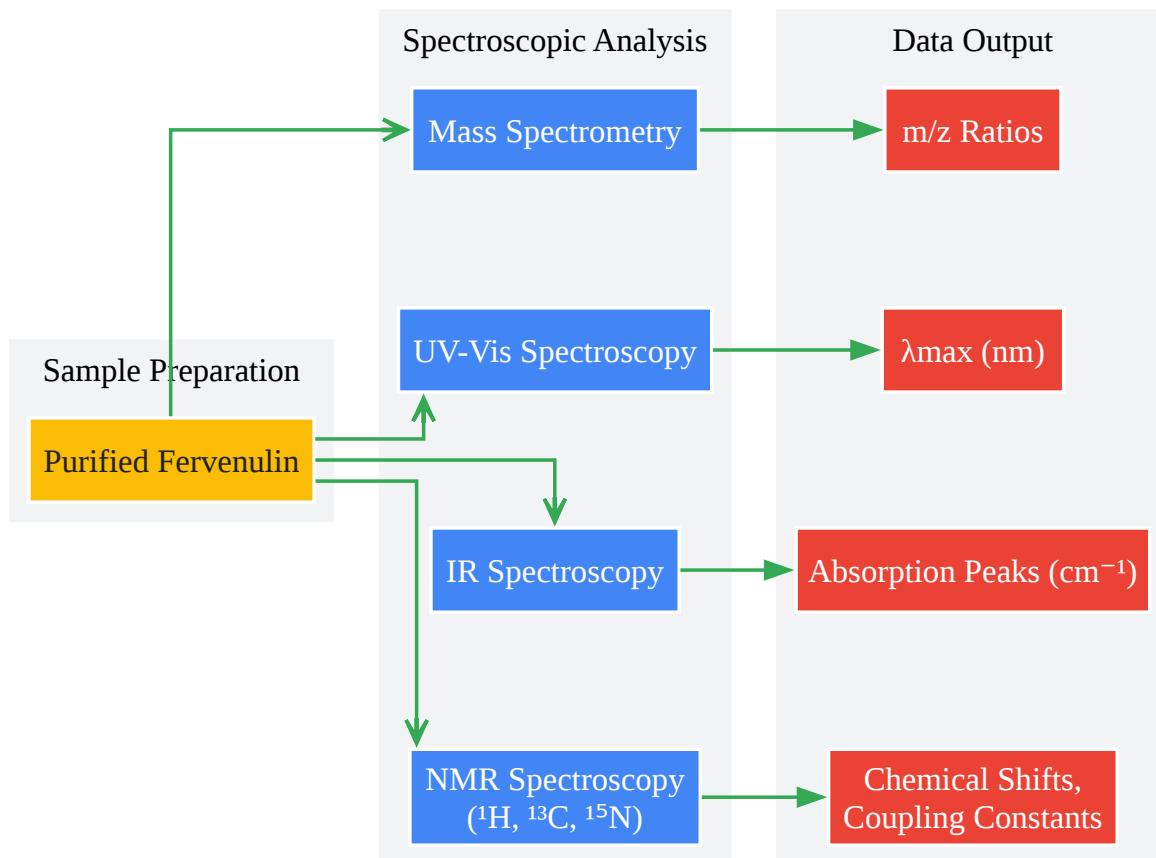
- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, mix a small amount of **fervenulin** with dry KBr powder and press it into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

- Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

UV-Vis Spectroscopy

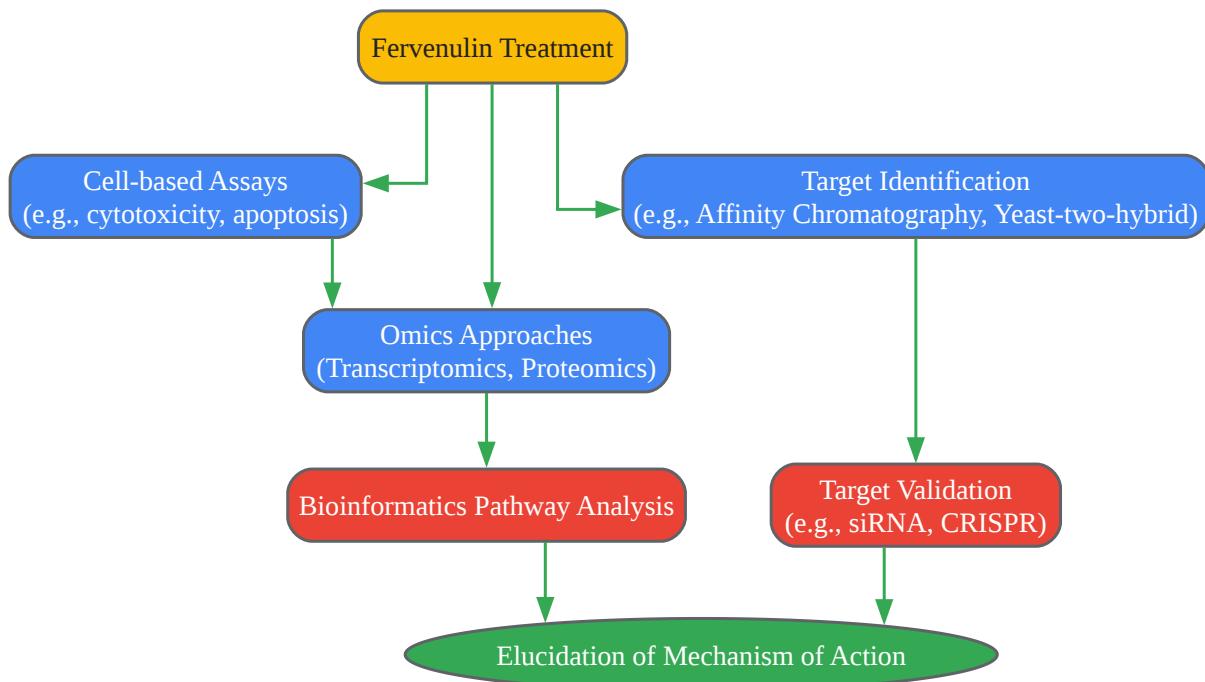
- Sample Preparation: Prepare a dilute solution of **fervenulin** in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically below 1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use the pure solvent as a reference in the second beam.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).

Mass Spectrometry


- Sample Preparation: Dissolve a small amount of **fervenulin** in a suitable volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition: Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., a TOF or Orbitrap analyzer) to determine the elemental composition.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Biological Activity and Signaling Pathways

Fervenulin is known to possess antibiotic properties.^[2] However, detailed studies elucidating its specific mechanism of action and the signaling pathways it perturbs are limited in publicly available literature. Its structural similarity to toxoflavin, another potent bacterial toxin, suggests that it might share some common cellular targets or mechanisms of toxicity.


Further research is required to fully understand the molecular basis of **Fervenulin**'s biological activity. A proposed workflow for investigating its mechanism of action is outlined below.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Experimental workflow for the spectroscopic characterization of **Fervenulin**.

[Click to download full resolution via product page](#)

Proposed workflow for investigating the mechanism of action of **Fervenulin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. fervenulin(483-57-8) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Biological Characterization of Fervenulin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1672609#spectroscopic-data-and-characterization-of-fervenulin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com